molecular formula C18H23N3O4 B2515959 4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile CAS No. 1825527-68-1

4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile

Cat. No.: B2515959
CAS No.: 1825527-68-1
M. Wt: 345.399
InChI Key: UVBHPXLJXQMIRA-UHFFFAOYSA-N
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Description

4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile is a complex organic compound featuring a morpholine ring, a piperidine ring, and a furan ring

Properties

IUPAC Name

4-[1-(5-ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-15-3-4-16(25-15)18(23)20-7-5-13(6-8-20)17(22)21-9-10-24-12-14(21)11-19/h3-4,13-14H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBHPXLJXQMIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)N2CCC(CC2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of 5-ethylfuran-2-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with piperidine to form 1-(5-ethylfuran-2-carbonyl)piperidine. The next step involves the acylation of morpholine-3-carbonitrile with the previously synthesized intermediate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles like amines can replace the nitrile group to form amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Amide derivatives from the nitrile group.

Scientific Research Applications

Chemistry

In organic chemistry, 4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research may focus on its potential as an anti-inflammatory, antiviral, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and piperidine rings could facilitate binding to specific molecular targets, while the nitrile group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(5-Methylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile
  • 4-[1-(5-Propylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile

Uniqueness

Compared to similar compounds, 4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile may offer unique properties due to the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. This subtle difference can affect the compound’s solubility, binding affinity, and overall pharmacokinetic profile.

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